molecular formula C9H11BrSZn B14888441 3-(Isopropylthio)phenylZinc bromide

3-(Isopropylthio)phenylZinc bromide

Cat. No.: B14888441
M. Wt: 296.5 g/mol
InChI Key: STUFEXNDYRCXPD-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(Isopropylthio)phenylZinc bromide typically involves the reaction of 3-(Isopropylthio)bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(Isopropylthio)phenylZinc bromide primarily undergoes cross-coupling reactions such as the Suzuki–Miyaura coupling. It can also participate in nucleophilic substitution reactions due to the presence of the zinc atom, which acts as a nucleophile .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically biaryl compounds or substituted aromatic compounds , depending on the nature of the coupling partner .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Isopropylthio)phenylZinc bromide in cross-coupling reactions involves the transmetalation step, where the zinc atom transfers its organic group to the palladium catalyst. This is followed by oxidative addition and reductive elimination steps, leading to the formation of the desired carbon-carbon bond . The zinc atom acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .

Properties

Molecular Formula

C9H11BrSZn

Molecular Weight

296.5 g/mol

IUPAC Name

bromozinc(1+);propan-2-ylsulfanylbenzene

InChI

InChI=1S/C9H11S.BrH.Zn/c1-8(2)10-9-6-4-3-5-7-9;;/h3-4,6-8H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

STUFEXNDYRCXPD-UHFFFAOYSA-M

Canonical SMILES

CC(C)SC1=CC=C[C-]=C1.[Zn+]Br

Origin of Product

United States

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